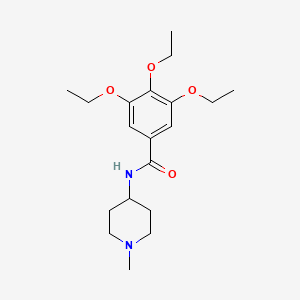
N-(4-phenyl-1,3-thiazol-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-phenyl-1,3-thiazol-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide, also known as PTCA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of N-(4-phenyl-1,3-thiazol-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide is not fully understood. However, studies have suggested that N-(4-phenyl-1,3-thiazol-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide exerts its effects by inhibiting the activity of certain enzymes, such as topoisomerase II and histone deacetylase.
Biochemical and Physiological Effects
N-(4-phenyl-1,3-thiazol-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(4-phenyl-1,3-thiazol-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide has been shown to induce apoptosis by activating caspase-3 and caspase-9. In addition, N-(4-phenyl-1,3-thiazol-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide has been shown to inhibit the migration and invasion of cancer cells. In animal studies, N-(4-phenyl-1,3-thiazol-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide has been shown to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
N-(4-phenyl-1,3-thiazol-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. In addition, N-(4-phenyl-1,3-thiazol-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide has been shown to have low toxicity in animal studies. However, N-(4-phenyl-1,3-thiazol-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide also has some limitations. It is not water-soluble, which limits its use in certain experiments. In addition, N-(4-phenyl-1,3-thiazol-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide has a short half-life, which may affect its efficacy in certain experiments.
将来の方向性
There are several future directions for N-(4-phenyl-1,3-thiazol-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide research. One potential direction is to develop N-(4-phenyl-1,3-thiazol-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide derivatives with improved efficacy and safety profiles. Another potential direction is to study the effects of N-(4-phenyl-1,3-thiazol-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide on other diseases, such as neurodegenerative diseases. In addition, further studies are needed to fully understand the mechanism of action of N-(4-phenyl-1,3-thiazol-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide and its potential applications in various fields.
Conclusion
In conclusion, N-(4-phenyl-1,3-thiazol-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of N-(4-phenyl-1,3-thiazol-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide in various fields.
合成法
N-(4-phenyl-1,3-thiazol-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide can be synthesized through a two-step process. The first step involves the reaction of 2,4,5-trichlorophenoxyacetic acid with thionyl chloride to produce 2,4,5-trichlorophenoxyacetyl chloride. The second step involves the reaction of 2,4,5-trichlorophenoxyacetyl chloride with 4-phenyl-1,3-thiazole-2-amine to produce N-(4-phenyl-1,3-thiazol-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide.
科学的研究の応用
N-(4-phenyl-1,3-thiazol-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide has been studied for its potential applications in various fields, including cancer research, drug discovery, and agriculture. In cancer research, N-(4-phenyl-1,3-thiazol-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In drug discovery, N-(4-phenyl-1,3-thiazol-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide has been used as a lead compound to develop new drugs with improved efficacy and safety profiles. In agriculture, N-(4-phenyl-1,3-thiazol-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide has been shown to have herbicidal activity against various weed species.
特性
IUPAC Name |
N-(4-phenyl-1,3-thiazol-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3N2O2S/c18-11-6-13(20)15(7-12(11)19)24-8-16(23)22-17-21-14(9-25-17)10-4-2-1-3-5-10/h1-7,9H,8H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQFFORUYRMIPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC(=C(C=C3Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5137884.png)

![4-(4-fluorobenzyl)-1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine trifluoroacetate](/img/structure/B5137899.png)
![2-[3-oxo-3-(1-piperidinyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5137906.png)
![5-{[(4-chlorophenyl)amino]sulfonyl}-2-methoxybenzoic acid](/img/structure/B5137912.png)
![7-benzoyl-11-(3-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5137920.png)
![{3-[2-cyano-2-(3-fluorophenyl)vinyl]-1H-indol-1-yl}acetic acid](/img/structure/B5137930.png)

![2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole hydrobromide](/img/structure/B5137949.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5137954.png)
![N-(2-chlorophenyl)-2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5137961.png)
![1,5-bis[(diethylamino)methyl]-2,6-naphthalenediol](/img/structure/B5137963.png)
![6,6'-(1,4-piperazinediyldisulfonyl)bis(1-methylbenzo[cd]indol-2(1H)-one)](/img/structure/B5137974.png)
![1-[5-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-thienyl]ethanone](/img/structure/B5137978.png)